Bayogenin methyl ester
Overview
Description
Bayogenin methyl ester is a triterpenoid saponin glycoside derived from the aglycone bayogenin. Triterpenoid saponins are a class of chemical compounds widely distributed in the plant kingdom, known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bayogenin methyl ester can be synthesized through the esterification of bayogenin with methanol. A common method involves the use of trimethylchlorosilane (TMSCl) as a catalyst in the presence of methanol at room temperature. This reaction is advantageous due to its mild conditions, simple workup, and high yields .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of bayogenin from natural sources, followed by its chemical modification. The extraction process often includes the use of solvents such as ethanol or methanol to isolate bayogenin from plant materials. Subsequent esterification with methanol in the presence of a catalyst like TMSCl is employed to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Bayogenin methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Bayogenin methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex triterpenoid derivatives.
Biology: Studied for its role in plant defense mechanisms and its interactions with various biological systems.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties
Industry: Utilized in the development of pharmaceuticals and as a bioactive compound in agricultural studies.
Mechanism of Action
The mechanism of action of bayogenin methyl ester involves its interaction with specific molecular targets and pathways. It has been shown to inhibit prostaglandin synthesis, which contributes to its anti-inflammatory effects. Additionally, it exhibits inhibitory activity against certain enzymes and receptors, which may underlie its therapeutic potential .
Comparison with Similar Compounds
Bayogenin methyl ester can be compared with other triterpenoid saponins such as hederagenin and oleanolic acid:
Hederagenin: Similar in structure but differs in its glycosidic linkage and biological activity.
Oleanolic Acid: Another triterpenoid with similar anti-inflammatory and anti-cancer properties but distinct structural features.
This compound is unique due to its specific ester functional group, which imparts different chemical reactivity and biological activity compared to its analogs .
Similar Compounds
- Hederagenin
- Oleanolic Acid
- Ursolic Acid
- Betulinic Acid
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
methyl (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O5/c1-26(2)12-14-31(25(35)36-7)15-13-29(5)19(20(31)16-26)8-9-23-27(3)17-21(33)24(34)28(4,18-32)22(27)10-11-30(23,29)6/h8,20-24,32-34H,9-18H2,1-7H3/t20-,21-,22+,23+,24-,27-,28-,29+,30+,31-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQIABJSQBQEFM-VITDCEDBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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